

# A Comparative Guide to CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub> Perovskite Solar Cells

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In the rapidly advancing field of perovskite photovoltaics, both cesium lead bromide (CsPbBr<sub>3</sub>) and methylammonium lead bromide (MAPbBr<sub>3</sub>) have emerged as promising materials for solar cell applications. While both share a similar perovskite crystal structure, the choice between the inorganic cesium cation and the organic methylammonium cation leads to significant differences in their performance, stability, and fabrication processes. This guide provides an objective comparison of CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub> in solar cells, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development exploring photosensitive materials.

### Performance Characteristics: A Tale of Two Cations

The performance of a solar cell is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Below is a summary of representative performance data for solar cells based on CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub>. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in device architecture, fabrication methods, and measurement conditions.



Parameter	CsPbBr₃	MAPbBr₃	Key Observations
Power Conversion Efficiency (PCE)	Up to 10.91%[1][2]	Over 10%[3]	While MAPbBr <sub>3</sub> has shown high efficiencies, CsPbBr <sub>3</sub> has seen significant recent improvements. The choice often involves a trade-off between peak efficiency and longterm stability.
Open-Circuit Voltage (Voc)	1.28 V to 1.39 V[4]	Up to 1.65 V[3]	MAPbBr <sub>3</sub> -based cells have demonstrated exceptionally high Voc values, approaching the theoretical maximum for their bandgap.
Short-Circuit Current Density (Jsc)	7.49 mA/cm² to 8.22 mA/cm²[4]	~5.9 mA/cm <sup>2</sup> [5] to 16.16 mA/cm <sup>2</sup> [6]	Jsc is influenced by factors such as film quality and light absorption, with comparable ranges reported for both materials under optimized conditions.
Fill Factor (FF)	68% to 74%[4]	~71%[5] to 35.5%[6]	The fill factor is highly dependent on the quality of the perovskite film and the interfaces within the solar cell, with good values achievable for both materials.



Superior thermal and moisture stability[1][7] [8]	Prone to degradation from moisture and heat[9][10]	The inorganic nature of CsPbBr3 provides a significant advantage in terms of long-term operational stability, a critical factor for commercial viability.[7]
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## The Stability Advantage of CsPbBr<sub>3</sub>

The most significant distinction between CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub> lies in their stability. The organic methylammonium cation in MAPbBr<sub>3</sub> is volatile and susceptible to degradation in the presence of moisture and heat.[5][9] This instability is a major obstacle to the commercialization of MAPbBr<sub>3</sub>-based solar cells. In contrast, the all-inorganic CsPbBr<sub>3</sub> exhibits remarkable resistance to these environmental stressors, leading to significantly enhanced long-term stability.[1][7][8] Studies have shown that CsPbBr<sub>3</sub> devices can maintain their initial efficiency for extended periods, even under harsh conditions.[4][11][12]

The enhanced stability of CsPbBr<sub>3</sub> is attributed to the suppression of ion migration and a more robust crystal lattice.[9] In MAPbBr<sub>3</sub>, the migration of methylammonium and bromide ions is a key degradation pathway, whereas in CsPbBr<sub>3</sub>, the absence of the volatile organic cation mitigates this issue.[9]

## **Experimental Protocols**

Detailed and reproducible experimental protocols are crucial for advancing perovskite solar cell research. Below are generalized, yet detailed, methodologies for the fabrication of both CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub> solar cells based on common solution-processing techniques.

# Fabrication of CsPbBr₃ Perovskite Solar Cells (Two-Step Method)

This protocol describes a common two-step solution-based fabrication method for a planar CsPbBr<sub>3</sub> solar cell.



#### 1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance wettability.
- 2. Electron Transport Layer (ETL) Deposition:
- A compact layer of titanium dioxide (c-TiO<sub>2</sub>) is deposited on the FTO substrate by spincoating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500°C for 30 minutes.
- Subsequently, a mesoporous TiO<sub>2</sub> (mp-TiO<sub>2</sub>) layer is deposited by spin-coating a paste and annealing at 500°C for 30 minutes.
- 3. CsPbBr₃ Perovskite Film Formation:
- A precursor solution of lead bromide (PbBr<sub>2</sub>) in dimethylformamide (DMF) is spin-coated onto the mp-TiO<sub>2</sub> layer and annealed at a specific temperature (e.g., 70-90°C) for 30 minutes to form a PbBr<sub>2</sub> film.[13]
- The PbBr<sub>2</sub>-coated substrate is then dipped into a solution of cesium bromide (CsBr) in methanol or a water-based green solvent for a controlled duration.[13]
- The substrate is then annealed at a higher temperature (e.g., 250°C) to facilitate the conversion to a crystalline CsPbBr<sub>3</sub> film.[13]
- 4. Hole Transport Layer (HTL) Deposition:
- A solution of a hole-transporting material, such as Spiro-OMeTAD, in chlorobenzene with additives like Li-TFSI and tBP is spin-coated on top of the CsPbBr₃ layer.
- 5. Metal Electrode Deposition:



• Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

## Fabrication of MAPbBr₃ Perovskite Solar Cells (One-Step Method)

This protocol outlines a common one-step solution-based fabrication process for a planar MAPbBr<sub>3</sub> solar cell.

- 1. Substrate and ETL Preparation:
- The substrate cleaning and ETL deposition steps are similar to those described for CsPbBr<sub>3</sub> solar cells.
- 2. MAPbBr3 Perovskite Film Formation:
- A precursor solution containing equimolar amounts of methylammonium bromide (MABr) and lead bromide (PbBr<sub>2</sub>) is prepared in a solvent mixture, typically DMF and dimethyl sulfoxide (DMSO).
- The precursor solution is spin-coated onto the ETL-coated substrate in a controlled environment (e.g., a nitrogen-filled glovebox).
- During the spin-coating process, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
- The film is then annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 10 minutes) to complete the crystallization process.[6]
- 3. HTL and Metal Electrode Deposition:
- The deposition of the hole transport layer and the metal electrode follows the same procedures as described for the CsPbBr<sub>3</sub> solar cells.

## **Experimental and Logical Flow Diagrams**

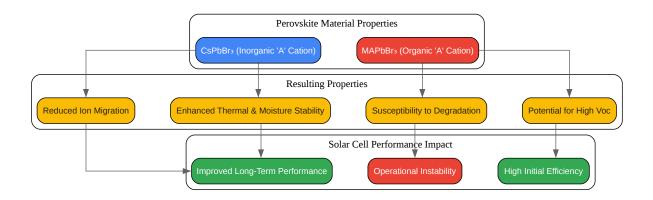
To visualize the fabrication workflow and the underlying reasons for the performance differences, the following diagrams are provided.





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Fig. 1: Comparative experimental workflows for CsPbBr3 and MAPbBr3 solar cell fabrication.



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Fig. 2: Logical relationship between material composition and solar cell performance.

## Conclusion



In conclusion, both CsPbBr<sub>3</sub> and MAPbBr<sub>3</sub> are viable candidates for perovskite solar cells, each with its own set of advantages and disadvantages. MAPbBr<sub>3</sub> has demonstrated the potential for very high open-circuit voltages and power conversion efficiencies, making it an attractive material for record-setting devices. However, its inherent instability remains a significant challenge for practical applications.

On the other hand, CsPbBr<sub>3</sub> offers a compelling alternative with its superior thermal and moisture stability, which translates to longer device lifetimes. While its efficiency has historically lagged behind that of its organic-inorganic hybrid counterpart, recent advancements have narrowed this gap. For applications where long-term reliability is paramount, the all-inorganic CsPbBr<sub>3</sub> perovskite presents a more promising path forward. The choice between these two materials will ultimately depend on the specific requirements of the application, balancing the need for high initial performance with the demand for durability and stability.

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